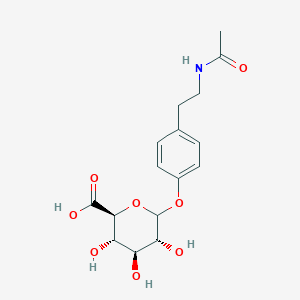

N-acétyltyramine glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

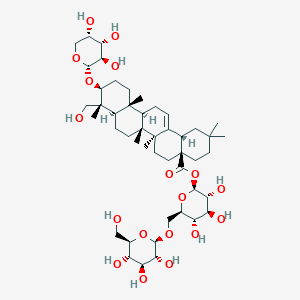

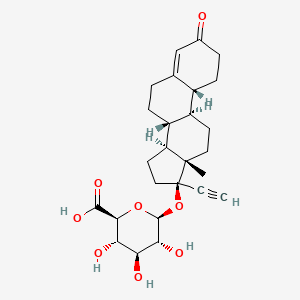

(2S,3S,4S,5R)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a metabolite that has been identified as a biomarker for certain parasitic infections, particularly Onchocerca volvulus, which causes river blindness . This compound is formed through the glucuronidation of N-acetyltyramine, a process that increases its solubility and facilitates its excretion from the body.

Applications De Recherche Scientifique

(2S,3S,4S,5R)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid has several applications in scientific research:

Mécanisme D'action

Target of Action

N-Acetyltyramine Glucuronide is a metabolite derived from the neurotransmitter tyramine . It has been identified as a specific biomarker for the filarial nematode Onchocerca volvulus

Mode of Action

It is known that the compound is a derivative of the neurotransmitter tyramine . Neurotransmitters play a crucial role in transmitting signals across nerve synapses, influencing various physiological processes.

Biochemical Pathways

N-Acetyltyramine Glucuronide is part of the glucuronidation pathway, a major phase II metabolic pathway in the body . Glucuronidation involves the addition of a glucuronic acid moiety to xenobiotics and endobiotics, making them more water-soluble and easier to excrete . N-Acetyltyramine Glucuronide, as a glucuronide conjugate, is likely involved in this detoxification process.

Pharmacokinetics

Glucuronides are generally known to be important in the detoxification and elimination of drugs . They are typically excreted in urine and bile .

Result of Action

It is known that n-acetyltyramine glucuronide is a biomarker for onchocerca volvulus infection . This suggests that the compound may play a role in the body’s response to this infection.

Action Environment

It is known that the compound is stable and ideally suited for use in tropical settings .

Analyse Biochimique

Biochemical Properties

N-Acetyltyramine Glucuronide is a glucuronide of N-acetyltyramine, a neurotransmitter-derived secretion metabolite from O. volvulus . The regulation of this tyramine neurotransmitter was found to be linked to patient disease infection

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability characteristics of N-Acetyltyramine Glucuronide have been investigated and shown to be ideally suited for use in tropical settings . Information on the product’s degradation and long-term effects on cellular function observed in in vitro or in vivo studies is limited.

Metabolic Pathways

N-Acetyltyramine Glucuronide is involved in the metabolic pathways of the filarial nematode O. volvulus

Transport and Distribution

It is known that the compound can be detected in the urine of infected individuals , suggesting that it may be transported and distributed through the body’s fluid systems.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves the enzymatic glucuronidation of N-acetyltyramine. This process can be carried out using liver microsomes or recombinant enzymes that express UDP-glucuronosyltransferases (UGTs). The reaction conditions often include a buffer solution, the presence of UDP-glucuronic acid as a glucuronide donor, and optimal pH and temperature settings to ensure enzyme activity .

Industrial Production Methods

Industrial production of (2S,3S,4S,5R)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid may involve large-scale bioreactors where the enzymatic reaction is optimized for high yield. The use of immobilized enzymes on magnetic beads has been explored to enhance the efficiency and reusability of the enzymes .

Analyse Des Réactions Chimiques

Types of Reactions

(2S,3S,4S,5R)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety. Oxidation reactions may involve the formation of quinones or other oxidized derivatives .

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Major Products Formed

Hydrolysis: N-Acetyltyramine and glucuronic acid.

Oxidation: Various oxidized derivatives of N-Acetyltyramine.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Acetyltyramine: The parent compound, which undergoes glucuronidation to form (2S,3S,4S,5R)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.

N-Acetyltryptamine: Another acetylated amine that undergoes similar metabolic processes.

Phenyl-β-D-glucuronide: A structurally similar glucuronide conjugate used in various metabolic studies.

Uniqueness

(2S,3S,4S,5R)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to its specific role as a biomarker for Onchocerca volvulus infection. Its formation and excretion patterns provide valuable insights into the body’s response to parasitic infections and its detoxification mechanisms .

Propriétés

IUPAC Name |

(2S,3S,4S,5R)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO8/c1-8(18)17-7-6-9-2-4-10(5-3-9)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h2-5,11-14,16,19-21H,6-7H2,1H3,(H,17,18)(H,22,23)/t11-,12-,13+,14-,16?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAQSNRNVPNZJX-AKFOCJAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCC1=CC=C(C=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl](/img/structure/B1141286.png)

![(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1141294.png)

![(2S,3R,4R,5R,6S)-2-[(2S,3S,4S,5S,6S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1141296.png)